(R)-3-Amino-1-morpholinobutan-1-one
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Overview
Description
®-3-Amino-1-morpholinobutan-1-one is a chiral compound with significant potential in various scientific fields. This compound features a morpholine ring, an amino group, and a butanone moiety, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-1-morpholinobutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-hydroxybutan-2-one and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-1-morpholinobutan-1-one may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-1-morpholinobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
®-3-Amino-1-morpholinobutan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-1-morpholinobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often stereospecific, with the ®-enantiomer exhibiting distinct biological effects compared to its (S)-counterpart.
Comparison with Similar Compounds
(S)-3-Amino-1-morpholinobutan-1-one: The enantiomer of the compound, with different stereochemistry.
3-Amino-2-morpholinobutan-1-one: A structural isomer with the amino group at a different position.
3-Amino-1-piperidinobutan-1-one: A similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness: ®-3-Amino-1-morpholinobutan-1-one is unique due to its specific stereochemistry and the presence of both a morpholine ring and an amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3R)-3-amino-1-morpholin-4-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(9)6-8(11)10-2-4-12-5-3-10/h7H,2-6,9H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCMGDBCQKLOLJ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCOCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)N1CCOCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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